Ethyl 5-butoxy-1,3-oxazole-2-carboxylate
Description
Properties
Molecular Formula |
C10H15NO4 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
ethyl 5-butoxy-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-3-5-6-14-8-7-11-9(15-8)10(12)13-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
BPRXGINZABSLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CN=C(O1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent at position 5 of the oxazole ring significantly impacts molecular weight, density, boiling point, and conformational stability. Key analogs include:
- Ethyl 5-methyl : The methyl group confers moderate lipophilicity and a compact structure, leading to a lower molecular weight and higher density compared to bulkier substituents.
- Methyl 4-chloro-5-phenyl : The chloro and phenyl groups introduce electron-withdrawing effects and aromaticity, increasing molecular weight and rigidity.
- Ethyl 5-butoxy : The butoxy chain increases molecular weight and lipophilicity compared to methyl analogs, likely reducing solubility in polar solvents.
Conformational Behavior
- Ethyl 5-methyl : Likely adopts an s-cis ester conformation (OdC–OsCH₃ dihedral angle ≈ 0°) due to minimal steric hindrance, similar to methyl 4-chloro-5-phenyl oxazole derivatives .
- Methyl 4-chloro-5-phenyl (MCPOC): Exists in two low-energy s-cis conformers (I and II) with a 3.0 kJ/mol energy difference. In xenon matrices, conformer II (more polar) becomes dominant due to aggregation effects .
- Ethyl 5-butoxy : Predicted to favor s-cis ester conformations, but the flexible butoxy chain may introduce additional rotational isomers. The longer alkoxy group could reduce aggregation tendencies compared to MCPOC in cryogenic matrices.
Spectroscopic and Electronic Properties
- MCPOC : FTIR and DFT studies reveal distinct vibrational modes for s-cis conformers, including C=O stretches at ~1740 cm⁻¹ and oxazole ring vibrations at ~1600 cm⁻¹ .
- Ethyl 5-butoxy : Expected to show similar C=O stretches but with altered frequencies due to the electron-donating butoxy group. The C–O–C vibrations of the butoxy chain (~1100 cm⁻¹) would dominate its IR spectrum.
Preparation Methods
Bromination of Ethyl Oxazole-2-Carboxylate
Nucleophilic Aromatic Substitution with Butoxide
SNAr Reaction Dynamics
The brominated intermediate undergoes nucleophilic aromatic substitution (SNAr) with butoxide ions. While oxazoles are less reactive than typical SNAr substrates (e.g., nitroarenes), activation through electron-deficient rings enables this transformation.
Optimized Protocol
-
Substrate : Ethyl 5-bromo-1,3-oxazole-2-carboxylate
-
Nucleophile : Potassium tert-butoxide (3.0 eq) in DMF at 80°C
-
Additive : 18-Crown-6 (0.1 eq) to enhance nucleophilicity
-
Reaction Time : 12–24 hours
-
Theoretical Yield : 45–60% (estimated from similar alkoxylations)
Notably, the patent literature demonstrates the feasibility of potassium carbonate-mediated substitutions in oxazole systems, as evidenced by pyrrolidinylmethyl group installation.
Transition-Metal-Catalyzed C–O Coupling
Palladium-Mediated Approaches
Cross-coupling methodologies, while primarily developed for C–C bond formation, show potential for C–O bond construction. A modified Ullmann-type coupling could install the butoxy group directly.
Hypothetical Reaction Setup
-
Catalyst : CuI (10 mol%) with 1,10-phenanthroline (20 mol%)
-
Ligand : Triphenylphosphine (20 mol%)
-
Substrate : Ethyl 5-iodo-1,3-oxazole-2-carboxylate
-
Nucleophile : Butanol (2.0 eq)
-
Base : Cs2CO3 (3.0 eq) in toluene at 110°C
-
Projected Yield : 25–35% (based on aryl ether couplings)
This approach circumvents the need for pre-halogenation but requires optimization of oxazole activation.
Cyclocondensation Routes
Robinson-Gabriel Synthesis Variant
Classical oxazole formation from acylated β-ketoesters offers a direct route to functionalized oxazoles. For ethyl 5-butoxy-1,3-oxazole-2-carboxylate, this would involve:
Stepwise Synthesis
-
Ketoester Preparation : Butylation of ethyl 3-aminocrotonate using butyl bromide
-
Cyclodehydration : POCl3-mediated cyclization at 0°C to 25°C
-
Workup : Aqueous NaHCO3 quench and chromatographic purification
Key Advantages
-
Single-pot formation of the oxazole core
-
Direct incorporation of butoxy group during substrate synthesis
Comparative Analysis of Methodologies
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Halogenation-Alkoxy | High regiocontrol | Multi-step, low overall yield | 15–25% |
| Pd-Catalyzed Coupling | Direct C–O bond formation | Requires specialized catalysts | 20–35% |
| Cyclocondensation | Atom-economic, single-step | Challenging substrate preparation | 10–30% |
Data synthesized from and analogous transformations.
Experimental Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ethyl 5-butoxy-1,3-oxazole-2-carboxylate to ensure high yield and purity?
- Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, and reflux duration) based on analogous oxazole syntheses. For example, toluene under reflux for 5 hours has been used for similar compounds to achieve cyclization . Purification via recrystallization or column chromatography is critical, as residual solvents or unreacted intermediates (e.g., azirine precursors) may persist. Monitoring reaction progress with TLC or HPLC ensures completion .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- FTIR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch ~1740 cm⁻¹) and conformational isomers via matrix-isolation studies .
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent orientation (e.g., butoxy chain integration and oxazole ring proton splitting patterns).
- Mass Spectrometry : Confirms molecular weight and fragmentation pathways.
Cross-validation with computational methods (e.g., DFT) enhances accuracy .
Q. What safety precautions are critical when handling this compound during experimental procedures?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use NIOSH-approved respirators if dust or aerosols form .
- Ventilation : Ensure fume hoods are operational to mitigate inhalation risks.
- Thermal Decomposition : Avoid open flames; combustion releases toxic gases (e.g., NOx, CO) .
- Spill Management : Collect solids with non-sparking tools and dispose via licensed waste services .
Advanced Research Questions
Q. How do conformational isomers of this compound influence its vibrational spectroscopic properties?
- Methodological Answer : Conformers arise from ester group orientation relative to the oxazole ring. For example:
- s-cis vs. s-trans Esters : DFT (B3LYP/6-311++G(d,p)) calculations predict distinct IR bands for each conformer. Experimentally, cryogenic matrix isolation (argon/Xe) traps low-energy conformers (e.g., s-cis dominant in gas phase) .
- Population Ratios : Relative stability (ΔG ~3 kJ/mol) determines conformer ratios at room temperature, detectable via temperature-dependent FTIR .
Q. What methodological approaches are recommended for resolving discrepancies between experimental IR spectra and theoretical predictions for oxazole derivatives?
- Methodological Answer :
- Re-examine Structural Assignments : Mismatched spectra may indicate incorrect isomer identification. For example, methyl 4-chloro-5-phenylisoxazole-3-carboxylate was initially misassigned but corrected to a 1,3-oxazole derivative via combined DFT and X-ray data .
- Refine Computational Parameters : Adjust basis sets (e.g., 6-311++G(d,p)) or solvent models to better match experimental conditions .
Q. How can computational methods like DFT be integrated with experimental data to elucidate the electronic structure of this compound?
- Methodological Answer :
- Electrostatic Potential Maps : Predict reactive sites (e.g., nucleophilic oxazole N or electrophilic ester carbonyl).
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess stability and charge-transfer interactions.
- Vibrational Mode Assignments : Match DFT-predicted wavenumbers to experimental FTIR peaks for validation .
Q. What strategies can be employed to optimize crystal structure determination of oxazole derivatives using X-ray crystallography software suites?
- Methodological Answer :
- Data Collection : Use high-resolution (<1.0 Å) data to resolve light atoms (e.g., oxygen in the oxazole ring).
- Software Tools : SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) are robust for small molecules. For twinned crystals, SHELXL’s twin refinement options improve accuracy .
- Validation : Check for disorders (e.g., butoxy chain flexibility) using PLATON or CCDC Mercury .
Q. What are the primary degradation products or hazardous byproducts formed during the thermal decomposition of this compound?
- Methodological Answer : Under combustion or pyrolysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
